molecular formula C15H30O5 B14661733 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane CAS No. 50807-30-2

2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane

Cat. No.: B14661733
CAS No.: 50807-30-2
M. Wt: 290.40 g/mol
InChI Key: IEGFBJULNLVFDW-UHFFFAOYSA-N
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Description

2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various metal ions, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the cyclization of linear polyether precursors. The reaction conditions often include the use of strong bases and specific solvents to facilitate the cyclization process. The exact synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The ether groups in the compound can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted ethers.

Scientific Research Applications

2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound’s ability to form complexes with metal ions makes it useful in studying biological processes involving metal ions.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: The compound is used in the separation and purification of metal ions in industrial processes.

Mechanism of Action

The mechanism of action of 2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The ether groups in the compound coordinate with the metal ions, forming a stable ring structure. This complexation can influence various chemical and biological processes, depending on the specific metal ion and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10,13-Pentaoxacyclopentadecane: A similar crown ether with a slightly different structure.

    Benzo-15-crown-5: Another crown ether with a benzene ring incorporated into the structure.

    2,2’-Bi-1,4,7,10,13-pentaoxacyclopentadecane: A dimeric form of the compound with two crown ether units.

Uniqueness

2,2,3,3,5-Pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its specific methyl substitutions, which can influence its complexation properties and reactivity. These substitutions can enhance the compound’s stability and selectivity in forming complexes with certain metal ions, making it valuable in specialized applications.

Properties

CAS No.

50807-30-2

Molecular Formula

C15H30O5

Molecular Weight

290.40 g/mol

IUPAC Name

2,2,3,3,5-pentamethyl-1,4,7,10,13-pentaoxacyclopentadecane

InChI

InChI=1S/C15H30O5/c1-13-12-18-9-8-16-6-7-17-10-11-19-14(2,3)15(4,5)20-13/h13H,6-12H2,1-5H3

InChI Key

IEGFBJULNLVFDW-UHFFFAOYSA-N

Canonical SMILES

CC1COCCOCCOCCOC(C(O1)(C)C)(C)C

Origin of Product

United States

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